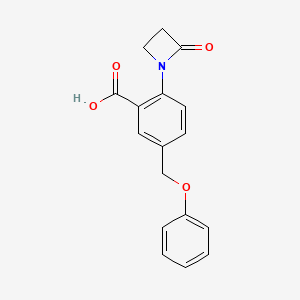-lambda~5~-phosphane CAS No. 83438-72-6](/img/structure/B14428033.png)
Bis[bis(trimethylsilyl)methylidene](chloro)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobis[bis(trimethylsilyl)methylene]phosphorane is a unique organophosphorus compound characterized by the presence of both chlorobis and bis(trimethylsilyl)methylene groups. This compound is known for its versatility in organic synthesis and its role as a reagent in various chemical reactions. Its structure allows it to participate in a wide range of chemical transformations, making it valuable in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis[bis(trimethylsilyl)methylene]phosphorane typically involves the reaction of bis(trimethylsilyl)methane with a phosphorus-containing reagent under controlled conditions. One common method involves the use of sodium amide and bis(trimethylsilyl)amine in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture and air from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for Chlorobis[bis(trimethylsilyl)methylene]phosphorane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Chlorobis[bis(trimethylsilyl)methylene]phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form phosphines and other reduced phosphorus species.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with Chlorobis[bis(trimethylsilyl)methylene]phosphorane include Grignard reagents, alkenyl bromides, and other nucleophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Chlorobis[bis(trimethylsilyl)methylene]phosphorane depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can lead to the formation of bis(trimethylsilyl) allyl compounds .
Aplicaciones Científicas De Investigación
Chlorobis[bis(trimethylsilyl)methylene]phosphorane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound’s unique reactivity makes it useful in the modification of biomolecules for various biological studies.
Mecanismo De Acción
The mechanism of action of Chlorobis[bis(trimethylsilyl)methylene]phosphorane involves its ability to act as a Lewis base, donating electrons to other molecules and forming strong bonds with them. This electron-donating capability allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Chlorobis[bis(trimethylsilyl)methylene]phosphorane can be compared with other similar compounds, such as:
Bis(trimethylsilyl)chloromethane: This compound is similar in structure but lacks the phosphorus atom, making it less versatile in certain reactions.
Bis(trimethylsilyl)methyl magnesium chloride: This Grignard reagent is used in similar types of reactions but has different reactivity due to the presence of magnesium.
The uniqueness of Chlorobis[bis(trimethylsilyl)methylene]phosphorane lies in its combination of chlorobis and bis(trimethylsilyl)methylene groups, which provide it with a distinct reactivity profile and make it valuable in a wide range of chemical applications.
Propiedades
Número CAS |
83438-72-6 |
|---|---|
Fórmula molecular |
C14H36ClPSi4 |
Peso molecular |
383.20 g/mol |
InChI |
InChI=1S/C14H36ClPSi4/c1-17(2,3)13(18(4,5)6)16(15)14(19(7,8)9)20(10,11)12/h1-12H3 |
Clave InChI |
BGYILUMUPBQNBZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=P(=C([Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


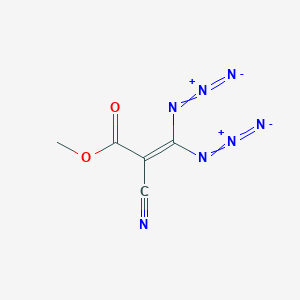
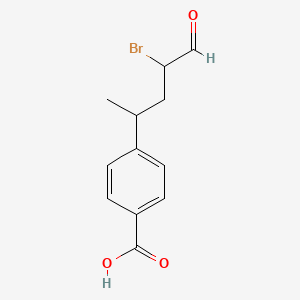
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
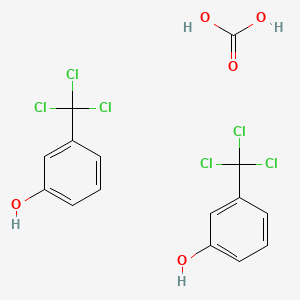
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
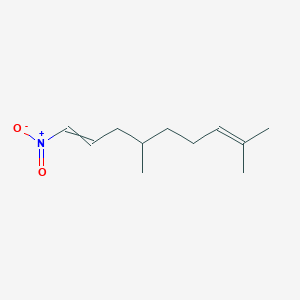

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

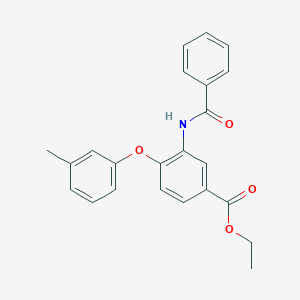
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)

